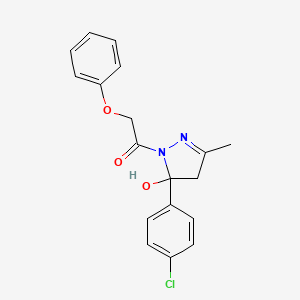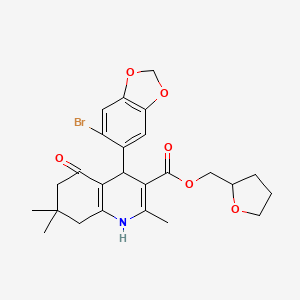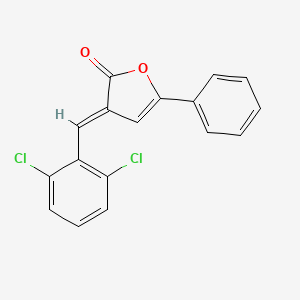![molecular formula C15H12BrN3O2 B4920435 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]](/img/structure/B4920435.png)
5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative of 5-bromo-1H-indole-2,3-dione, which is a well-known indole derivative. This compound has a unique structure that makes it an attractive target for synthesis and research.
Mecanismo De Acción
The mechanism of action of 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules. The hydrazone moiety of the compound is thought to play a crucial role in its binding to proteins and other biomolecules. The unique structure of this compound allows it to interact with specific regions of the target molecule, leading to changes in its activity or function.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] exhibits significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of specific enzymes. Additionally, this compound has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and other damaging factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] in lab experiments include its unique structure, strong fluorescence properties, and potential as a drug target. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Researchers must take these limitations into account when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone]. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also investigating the potential of this compound as a drug target for various diseases, including cancer and neurodegenerative disorders. Additionally, there is ongoing research on the mechanism of action of this compound and its interactions with specific biomolecules. Overall, 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] is a promising compound with significant potential for various scientific research applications.
Métodos De Síntesis
The synthesis of 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] involves the reaction of 5-bromo-1H-indole-2,3-dione with 2-methoxyphenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of this compound has been reported in several scientific publications, and it is considered a straightforward and efficient method.
Aplicaciones Científicas De Investigación
The unique structure of 5-bromo-1H-indole-2,3-dione 3-[(2-methoxyphenyl)hydrazone] makes it a promising candidate for various scientific research applications. One of the main areas of interest is its potential as a fluorescent probe for detecting biological molecules. Studies have shown that this compound exhibits strong fluorescence properties, which can be utilized for the detection of proteins, DNA, and other biomolecules. Additionally, this compound has been investigated for its potential as a drug target for various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-bromo-3-[(2-methoxyphenyl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-13-5-3-2-4-12(13)18-19-14-10-8-9(16)6-7-11(10)17-15(14)20/h2-8,17,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLNFJGGZNOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4920365.png)
![2-furylmethyl 3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B4920375.png)
![N-[2-(diethylamino)ethyl]-2-phenoxyacetamide hydrochloride](/img/structure/B4920382.png)
![2-(4-chlorophenyl)-4-[2-(2-phenylethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B4920383.png)
![5-[(sec-butylamino)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920391.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B4920393.png)

![N-(3,3-diphenylpropyl)-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B4920410.png)
![2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4920411.png)


![1-[2-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4920441.png)
![4-(3-chloro-4-methylphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4920442.png)
![methyl 2-{[(2-bromophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4920448.png)
